molecular formula C16H24O3 B107398 Dehydrojuvabione CAS No. 16060-78-9

Dehydrojuvabione

Cat. No. B107398
CAS RN: 16060-78-9
M. Wt: 264.36 g/mol
InChI Key: DEMNMQDWPCIOLA-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrojuvabione is a natural compound found in the leaves of the New Zealand native plant, Leptospermum scoparium. This compound has gained attention in the scientific community due to its potential therapeutic properties. Dehydrojuvabione has been shown to possess antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

1. Insect Growth Regulation

Dehydrojuvabione and its analogues, such as juvabione, act as juvenile hormone mimics against various insect species. These compounds exhibit significant juvenile hormone activity and are used as insect growth regulators. A study by Awasthi and Sharma (2012) conducted a molecular docking study of synthesized juvabione and dehydrojuvabione, revealing a higher binding affinity of nitro-substituted juvabione over natural juvenile hormone III and other synthetic insect growth regulators (Awasthi & Sharma, 2012).

2. Soil Dehydrogenase Activity

Research by Kaczyńska, Borowik, and Wyszkowska (2015) explored the impact of various substances, including dehydro compounds, on soil dehydrogenases. They assessed biostimulation methods for restoring soil contaminated with petroleum products, highlighting the role of dehydrogenases in environmental monitoring (Kaczyńska, Borowik, & Wyszkowska, 2015).

3. Microbial Activity in Soil

Frąc, Oszust, and Lipiec (2012) investigated the impact of organic amendments on soil microbial activity, including the influence on soil dehydrogenase. Their study is significant for understanding how various organic and inorganic substances, such as dehydro compounds, affect soil microbial ecosystems (Frąc, Oszust, & Lipiec, 2012).

4. Biotechnological Applications

The research by Kluskens et al. (2005) highlighted the biotechnological potential of enzymes like dehydratase, which could have connections to dehydro compounds like dehydrojuvabione. They demonstrated the application of lantibiotic enzymes for the modification of peptides, indicating potential applications in the development of stable and modified therapeutic peptides (Kluskens et al., 2005).

5. Enzyme Activity and Applications

The study by Chang, Hung, Hwang, and Hsu (2013) on malate dehydrogenase, an enzyme used in various biotechnological applications, provides insights into the broader context of dehydro compounds like dehydrojuvabione. Understanding these enzymes could lead to advancements in fields such as drug development and environmental monitoring (Chang, Hung, Hwang, & Hsu, 2013).

properties

CAS RN

16060-78-9

Product Name

Dehydrojuvabione

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

methyl (4R)-4-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohexene-1-carboxylate

InChI

InChI=1S/C16H24O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h7,9,12-13H,5-6,8,10H2,1-4H3/t12-,13+/m1/s1

InChI Key

DEMNMQDWPCIOLA-OLZOCXBDSA-N

Isomeric SMILES

C[C@H](CC(=O)C=C(C)C)[C@@H]1CCC(=CC1)C(=O)OC

SMILES

CC(CC(=O)C=C(C)C)C1CCC(=CC1)C(=O)OC

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC(=CC1)C(=O)OC

Other CAS RN

16060-78-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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